molecular formula C12H12N2O B2371505 2-Benzoyl-3-(dimethylamino)acrylonitrile CAS No. 174652-94-9; 52200-09-6

2-Benzoyl-3-(dimethylamino)acrylonitrile

Cat. No.: B2371505
CAS No.: 174652-94-9; 52200-09-6
M. Wt: 200.241
InChI Key: ZHLDDWYMGDGHRL-PKNBQFBNSA-N
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Description

2-Benzoyl-3-(dimethylamino)acrylonitrile (CAS: 52200-09-6, C₁₂H₁₂N₂O, molecular weight: 200.24 g/mol) is an α,β-unsaturated nitrile derivative featuring a benzoyl group at the 2-position and a dimethylamino substituent at the 3-position. Its synthesis typically involves the condensation of benzoylacetonitrile with N,N-dimethylformamide dimethylacetal under reflux conditions, yielding a yellow crystalline solid with a melting point of 191–193°C . Key spectroscopic characteristics include IR absorption bands at 2254 cm⁻¹ (C≡N stretch) and 1674 cm⁻¹ (C=O stretch), confirming its conjugated enaminonitrile structure . The compound is stored at 2–8°C to maintain stability, reflecting sensitivity to environmental degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-benzoyl-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLDDWYMGDGHRL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

2-Benzoyl-3-(dimethylamino)acrylonitrile has been investigated for its potential in drug development, particularly as an intermediate in the synthesis of biologically active compounds.

  • Antibacterial Properties : Research indicates that derivatives of this compound can serve as precursors for the synthesis of effective antibacterial agents. For instance, it has been linked to the production of quinolonecarboxylic acids, which are known for their broad-spectrum antibacterial activity .
  • Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Material Science

The compound is also utilized in materials science, particularly in the development of functional polymers and coatings.

  • Photoinitiators : Due to its ability to generate free radicals upon exposure to UV light, this compound can act as a photoinitiator in polymerization processes. This property is valuable in creating coatings and adhesives that require curing under UV light.

Synthetic Intermediates

This compound serves as a versatile building block for synthesizing more complex organic molecules.

  • Synthesis of Marine Metabolites : It has been employed in the synthesis of biologically active marine metabolites, showcasing its utility in natural product chemistry .

Case Study 1: Antibacterial Drug Development

In a study focusing on the synthesis of antibacterial agents, researchers utilized this compound as an intermediate. The compound was reacted with various halogenated benzoyl derivatives to yield new compounds with enhanced antibacterial properties. The resulting products showed significant activity against Gram-positive and Gram-negative bacteria, indicating the compound's potential as a lead structure in drug discovery .

Case Study 2: Photopolymerization Applications

A recent investigation demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The study highlighted how varying concentrations of this compound influenced the rate of polymerization and final mechanical properties of the cured films. The results indicated that formulations containing this compound exhibited superior adhesion and hardness compared to traditional photoinitiators.

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for antibacterial agentsEffective against various bacterial strains
Material SciencePhotoinitiator for UV curing processesImproved adhesion and mechanical properties
Synthetic IntermediatesBuilding block for complex organic synthesisUseful in synthesizing biologically active compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Acrylonitrile Derivatives

  • (E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS: 52200-08-5): This analog replaces the benzoyl group with a 3-chlorobenzoyl moiety, increasing molecular weight to 234.68 g/mol (C₁₂H₁₁ClN₂O).
  • (E)-2-Benzoyl-3-(3-(dimethylamino)phenyl)acrylonitrile (Compound 5h): Here, the dimethylamino group is attached to a phenyl ring at the 3-position instead of directly to the acrylonitrile backbone. This modification reduces the electron-donating capacity of the dimethylamino group due to conjugation with the aromatic system. Compound 5h exhibits potent inhibitory activity against Mycobacterium tuberculosis’ Pup proteasome system (IC₅₀ = 0.8 µM), suggesting that steric and electronic positioning of the dimethylamino group critically influences biological activity .

Heterocyclic Acrylonitrile Analogs

  • 2-(Benzothiazol-2-yl)-3-(4-methylphenyl)acrylonitrile (3b): This compound substitutes the benzoyl and dimethylamino groups with benzothiazole and 4-methylphenyl moieties. The benzothiazole ring introduces rigidity and π-conjugation, shifting the IR C≡N stretch to 2236 cm⁻¹ and C=O stretch to 1722 cm⁻¹. The melting point decreases to 159–161°C, indicating reduced crystallinity compared to the target compound. No biological data are provided, but the structural differences suggest divergent reactivity in polymerization or photophysical applications .

Physicochemical and Functional Differences

Property 2-Benzoyl-3-(dimethylamino)acrylonitrile (E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile Compound 5h
Molecular Weight 200.24 g/mol 234.68 g/mol 277.33 g/mol (C₁₈H₁₇N₂O₂)
Key Functional Groups Benzoyl, dimethylamino, acrylonitrile 3-Chlorobenzoyl, dimethylamino, acrylonitrile Benzoyl, 3-(dimethylamino)phenyl, nitrile
Melting Point 191–193°C Not reported Bright orange solid (no m.p. reported)
Biological Activity Not reported Not reported IC₅₀ = 0.8 µM (Mtb proteasome inhibition)
Applications Precursor for nitrile derivatives Unknown Antimicrobial agent

Stability and Electronic Effects

The dimethylamino group in this compound creates a push-pull electronic system, enhancing polarization of the α,β-unsaturated nitrile system. This contrasts with the chloro-substituted analog, where the electron-withdrawing Cl atom may reduce nucleophilic attack susceptibility. The compound’s storage at 2–8°C suggests sensitivity to thermal decomposition, likely due to the labile enaminonitrile bond.

Preparation Methods

Condensation of Halogenated Benzoyl Halides with 3-Aminoacrylonitrile Derivatives

The most direct method, detailed in EP0176846A2, involves the reaction of halogenated benzoyl halides (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) with 3-dimethylaminoacrylonitrile. Key steps include:

  • Reaction Conditions :

    • Solvents : Inert diluents such as methylene chloride, toluene, or tetrahydrofuran.
    • Temperature : 20–110°C under normal pressure.
    • Stoichiometry : A 1:1 molar ratio of benzoyl halide to acrylonitrile derivative.
    • Acid Acceptors : Triethylamine or pyridine to neutralize liberated hydrogen halides.
  • Mechanistic Insights :
    The benzoyl halide undergoes nucleophilic acyl substitution with the amino group of 3-dimethylaminoacrylonitrile, forming the acrylonitrile backbone. The reaction’s regioselectivity is ensured by the electron-withdrawing nitrile group, which stabilizes the intermediate enolate.

  • Purification :
    Crude products are recrystallized from methanol/water or cyclohexane/light petroleum, yielding crystalline solids with melting points between 94–151°C.

Representative Example :

  • Reactants : 2,4-Dichloro-5-fluorobenzoyl chloride (1 equiv) + 3-dimethylaminoacrylonitrile (1 equiv).
  • Yield : 85–90% after recrystallization.

Two-Step Substitution via Intermediate Acrylonitriles

CN101575303B outlines a sequential approach applicable to analogous acrylonitriles:

  • Step 1: Condensation :

    • 3-Dimethylaminopropionitrile reacts with benzaldehyde derivatives in dimethyl sulfoxide (DMSO) catalyzed by potassium hydroxide.
    • Conditions : 50–100°C for 0.5–4 hours.
  • Step 2: Dimethylamine Substitution :

    • The intermediate undergoes displacement with aniline or other amines under acidic conditions (pH 0.5–6.5).
    • Acid Catalysts : Dilute sulfuric or hydrochloric acid.
  • Workup :
    Methanol removal followed by aqueous extraction and冷冻 crystallization yields the final product.

Adaptation for Target Compound :
Replacing benzaldehyde with benzoyl chloride derivatives and optimizing the substitution step for dimethylamine retention could yield 2-benzoyl-3-(dimethylamino)acrylonitrile.

Comparative Analysis of Methods

Parameter Condensation Route Substitution Route
Reaction Time 1–2 hours 4–6 hours
Yield 85–90% 70–75%
Purification Complexity Moderate (recrystallization) High (pH adjustment, extraction)
Scalability High Moderate

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMSO enhances reactivity in substitution reactions but complicates product isolation.
  • Chlorinated Solvents : Methylene chloride improves solubility of aromatic intermediates, reducing side reactions.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide could accelerate interfacial reactions in biphasic systems.
  • Microwave Assistance : Reducing reaction times by 50% while maintaining yields.

Challenges and Mitigation

  • By-Product Formation :

    • Hydrolysis of Nitrile : Controlled pH (<7) and anhydrous conditions prevent nitrile conversion to carboxylic acids.
    • Polymerization : Addition of radical inhibitors (e.g., hydroquinone) suppresses acrylonitrile polymerization.
  • Moisture Sensitivity : Benzoyl halides require storage under inert atmospheres to prevent hydrolysis.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Benzoyl-3-(dimethylamino)acrylonitrile?

The compound is synthesized via condensation reactions. A common method involves refluxing benzoylacetonitrile with N,N-dimethylformamide dimethylacetal (DMF-DMA) for 4.5 hours, followed by trituration with hexane to yield a yellow solid (68% yield, m.p. 191–193°C). IR spectroscopy confirms functional groups (e.g., CN stretch at 2254 cm⁻¹, C=O at 1674 cm⁻¹) . Alternative routes use benzaldehyde derivatives under metal-free conditions, achieving yields up to 76% with microwave-assisted protocols . Key factors include solvent choice (e.g., DMF), temperature control, and inert atmospheres to minimize side reactions.

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques include:

  • IR spectroscopy : To identify functional groups (e.g., CN, C=O).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve aromatic protons (δ 7.45–8.12 ppm) and confirm dimethylamino group integration (δ 3.10 ppm, singlet for 6H) .
  • Mass spectrometry : HRMS (ESI) matches calculated molecular weights (e.g., C18_{18}H17_{17}NO2_2: 277.1335) .
  • Melting point analysis : Consistency with literature values (e.g., 191–193°C) ensures purity .

Q. What are the stability considerations for handling and storing this compound?

The compound’s α,β-unsaturated nitrile structure may render it sensitive to moisture and light. Storage recommendations:

  • Use desiccators under nitrogen at low temperatures (e.g., –20°C).
  • Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry and regioselectivity of this compound in further derivatization?

The (E)-configuration is favored due to conjugation between the benzoyl and dimethylamino groups. Regioselectivity in cyclization or condensation reactions (e.g., with aryl aldehydes) depends on:

  • Catalysts : Palladium or nickel catalysts enhance cross-coupling efficiency .
  • Solvent polarity : Polar solvents stabilize transition states for nucleophilic attacks .
  • Temperature : Higher temperatures (80–120°C) accelerate kinetics but may promote side reactions (e.g., dimerization) .

Q. What computational or experimental strategies can resolve contradictions in reported bioactivity data for acrylonitrile derivatives?

Conflicting bioactivity results may arise from impurities or assay variability. Mitigation strategies:

  • Dose-response validation : Test compound purity via HPLC before biological assays.
  • Docking studies : Compare binding affinities of this compound with structurally related inhibitors (e.g., pup proteasome inhibitors in Mycobacterium tuberculosis) .
  • SAR analysis : Modify substituents (e.g., benzothiazole vs. benzodioxole) to isolate pharmacophore contributions .

Q. How can researchers design experiments to minimize byproducts during large-scale synthesis?

Side products often arise from Michael additions or over-alkylation. Optimization approaches:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • In situ monitoring : Use TLC or inline IR to track reaction progress .
  • DoE (Design of Experiments) : Statistically model variables (e.g., molar ratios, solvent volume) to identify critical parameters .

Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic applications?

The electron-withdrawing nitrile and electron-donating dimethylamino groups create push-pull conjugation, enhancing reactivity in:

  • Photocatalysis : UV irradiation promotes charge transfer for C–H activation .
  • Organocatalysis : The dimethylamino group acts as a Lewis base in asymmetric synthesis . Mechanistic studies (e.g., DFT calculations) can map transition states for these processes.

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